molecular formula C16H14O3 B14633484 3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 57178-85-5

3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14633484
CAS No.: 57178-85-5
M. Wt: 254.28 g/mol
InChI Key: MSKJHPDSPSWNCA-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a phenylprop-2-en-1-one moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. These interactions contribute to its observed biological effects, such as antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 3-Methoxy-4-hydroxyphenylethyleneglycol
  • Calycosin

Uniqueness

Compared to similar compounds, 3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one exhibits unique chemical properties due to the presence of both hydroxy and methoxy groups on the aromatic ring.

Properties

CAS No.

57178-85-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3

InChI Key

MSKJHPDSPSWNCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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